molecular formula C20H19N3O3S2 B2796232 N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 942002-46-2

N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2796232
CAS No.: 942002-46-2
M. Wt: 413.51
InChI Key: IWKQJCZEXQJVBO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves the reaction of 6-aminobenzothiazole with 4-(N,N-diallylsulfamoyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)picolinamide
  • N-(benzo[d]thiazol-2-yl)isonicotinamide

Uniqueness

N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to the presence of the diallylsulfamoyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(13-16)27-14-21-18/h3-10,13-14H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKQJCZEXQJVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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